Home > Products > Screening Compounds P135489 > Bortezomib-pinanediol
Bortezomib-pinanediol -

Bortezomib-pinanediol

Catalog Number: EVT-263620
CAS Number:
Molecular Formula: C29H39BN4O4
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bortezomib-pinanediol (BP) is a lipophilic prodrug of bortezomib, a potent proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] BP consists of bortezomib conjugated to pinanediol, a naturally occurring bicyclic terpene diol. This modification significantly enhances the lipophilicity of bortezomib, improving its encapsulation into nanocarriers and its passive targeting to tumor tissues.

Compound Description: Bortezomib is a proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. It induces apoptosis in cancer cells by blocking the proteasome, a cellular complex responsible for protein degradation. [, , , , ].

Relevance: Bortezomib is the parent compound of Bortezomib-pinanediol. Bortezomib-pinanediol is a lipophilized prodrug of bortezomib, designed to improve its pharmacological properties. It consists of bortezomib conjugated to pinanediol, which increases its solubility in lipids and enhances its delivery to tumor cells.

Compound Description: (1R) - (S) - -Pinanediol 1-amino-3-methyl-butane-1-boronate is an intermediate in the synthesis of bortezomib.

Relevance: The structure of (1R) - (S) - -Pinanediol 1-amino-3-methyl-butane-1-boronate is closely related to Bortezomib-pinanediol, sharing the key pinanediol boronic acid ester moiety. It demonstrates the synthetic utility of pinanediol in generating bortezomib derivatives. .

Compound Description: (1S, 2S, 3R, 5S)-Pinanediol-L-phenylalanine-L-leucine Boronic Acid Ester is another boronate ester derivative of pinanediol used in the synthesis of bortezomib.

Relevance: This compound highlights the application of pinanediol in protecting the boronic acid group during bortezomib synthesis, emphasizing the structural similarities between this compound and Bortezomib-pinanediol.

Overview

Bortezomib-pinanediol is a compound derived from the proteasome inhibitor bortezomib, which is primarily used in the treatment of multiple myeloma and certain types of lymphoma. The chemical structure of bortezomib includes a boronic acid moiety that is crucial for its biological activity, while pinanediol serves as a chiral auxiliary that can enhance the pharmacological properties of the compound. The synthesis and characterization of bortezomib-pinanediol have been subjects of research due to its significance in cancer therapy.

Source

Bortezomib was first developed by Millennium Pharmaceuticals and has been marketed under the trade name Velcade. It is a synthetic compound that inhibits the proteasome, a cellular complex responsible for degrading ubiquitinated proteins, thereby affecting various cellular processes such as apoptosis and cell cycle regulation. The pinanediol derivative enhances its stability and bioavailability.

Classification

Bortezomib-pinanediol falls under the category of proteasome inhibitors and is classified as an anticancer agent. It is specifically categorized within the broader class of boronic acid derivatives, which have shown significant therapeutic potential in oncology.

Synthesis Analysis

Methods

The synthesis of bortezomib-pinanediol involves several key steps, including esterification, chlorination, and amine substitution. A common synthetic route starts with (1S, 2S, 3R, 5S)-pinanediol, which undergoes various reactions to form the final product:

  1. Esterification: The initial step involves the reaction of (1S, 2S, 3R, 5S)-pinanediol with isobutylboronic acid to form a boronate ester.
  2. Chlorination: Chlorination of the intermediate facilitates further reactions.
  3. Amine Substitution: Subsequent reactions involve ammonia substitution to introduce amino groups necessary for biological activity.
  4. Deprotection: Final steps often include deprotection of functional groups to yield the active bortezomib-pinanediol compound.

Technical details reveal that TBTU (O-(benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate) is commonly used as a coupling agent to suppress racemization during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of bortezomib-pinanediol features a boronic acid group attached to a peptide-like backbone. The pinanediol moiety contributes to the chiral characteristics of the compound, which are essential for its biological activity.

Data

The chemical formula for bortezomib is C19_{19}H25_{25}B2_{2}N3_{3}O4_{4}, with a molecular weight of approximately 384.24 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's conformation and purity .

Chemical Reactions Analysis

Reactions

Bortezomib-pinanediol undergoes various chemical reactions that are crucial for its synthesis and functionality:

  • Oxidative Degradation: Studies have shown that oxidative degradation can lead to the formation of various byproducts, impacting stability .
  • Isomerization: Under acidic or alkaline conditions, isomerization occurs, affecting the efficacy of the compound .
  • Fragment Condensation: This method has been employed to synthesize intermediates effectively while maintaining chirality .

Technical details indicate that the reaction conditions (pH levels, solvent systems) significantly influence the yield and purity of bortezomib-pinanediol.

Mechanism of Action

Process

Bortezomib-pinanediol exerts its anticancer effects primarily through inhibition of the proteasome. This inhibition disrupts protein degradation pathways within cancer cells, leading to an accumulation of pro-apoptotic factors and ultimately inducing apoptosis:

  1. Proteasome Inhibition: By binding to the catalytic sites within the proteasome, bortezomib-pinanediol prevents protein degradation.
  2. Cell Cycle Arrest: The accumulation of regulatory proteins halts cell cycle progression.
  3. Induction of Apoptosis: Increased levels of pro-apoptotic proteins trigger programmed cell death in malignant cells.

Data from clinical studies suggest that this mechanism is effective in reducing tumor size and improving patient outcomes in multiple myeloma .

Physical and Chemical Properties Analysis

Physical Properties

Bortezomib-pinanediol appears as a white to off-white powder. It is soluble in dimethyl sulfoxide and has limited solubility in water.

Chemical Properties

  • Melting Point: Typically ranges between 130°C to 140°C.
  • Stability: Sensitive to light and moisture; requires careful handling.
  • pH Sensitivity: Exhibits different stability profiles under varying pH conditions.

Relevant analyses include solubility tests and stability assessments under different environmental conditions .

Applications

Scientific Uses

Bortezomib-pinanediol is primarily utilized in cancer research and therapy. Its applications include:

  • Anticancer Treatment: Used in treating multiple myeloma and certain lymphomas.
  • Research Tool: Employed in studies investigating proteasome inhibition mechanisms and drug resistance.
  • Drug Development: Serves as a scaffold for designing new proteasome inhibitors with improved efficacy or reduced side effects.

The ongoing research into derivatives like bortezomib-pinanediol continues to enhance our understanding of proteasome biology and its implications in cancer therapy .

Synthesis and Prodrug Design Strategies

Boronic Acid Esterification Techniques for Bortezomib-Pinanediol Conjugation

The conjugation of bortezomib’s boronic acid moiety with (1S,2S,3R,5S)-(+)-pinanediol represents a cornerstone of prodrug synthesis, leveraging esterification to overcome inherent instability. This process typically employs azeotropic dehydration in nonpolar solvents (e.g., toluene or hexane) to shift equilibrium toward ester formation, achieving yields >85% [1] [10]. The reaction proceeds under mild conditions (25–40°C), preserving the stereochemical integrity of both reactants. A critical refinement involves in situ boroxine cleavage: trimeric bortezomib anhydride is first treated with Lewis acids like zinc chloride (0.5–2 mol%) in tetrahydrofuran, followed by pinanediol addition. This step prevents oligomerization and ensures quantitative monoester formation [1] [8].

Alternative methodologies utilize transesterification, where bortezomib is reacted with pinanediol diisopropylboronate. Catalytic p-toluenesulfonic acid (0.1 equiv) in heptane facilitates boronate exchange at reflux, with continuous Dean-Stark water removal. This approach circumvents boronic acid handling issues but requires rigorous chiral purity control of the pinanediol reagent (>99% ee) to prevent epimerization [4] [10]. Post-reaction purification employs crystallization from ethyl acetate/n-hexane mixtures, yielding the prodrug as white crystals with pharmaceutical-grade purity (>99.5% HPLC) [5] [10].

Table 1: Esterification Methods for Bortezomib-Pinanediol Synthesis

MethodConditionsCatalyst/AdditiveYield (%)Purity (HPLC, %)
Direct EsterificationToluene, 40°C, 12 hNone85–8898.5
In situ Anhydride CleavageTHF, 25°C, 2 h → Pinanediol additionZnCl₂ (1 mol%)92–9599.2
TransesterificationHeptane reflux, Dean-Stark, 8 hp-TsOH (0.1 equiv)89–9199.0

Role of Pinanediol in Enhancing Prodrug Stability and Bioavailability

Pinanediol functions as a chiral, hydrophobic protecting group that confers exceptional hydrolytic and oxidative stability to the boron–carbon bond. Its bicyclic structure creates a steric shield around boron, reducing susceptibility to nucleophilic attack. In aqueous media (pH 7.4), bortezomib-pinanediol exhibits a hydrolysis half-life (t₁/₂) of >48 hours, contrasting sharply with unprotected bortezomib (t₁/₂ < 0.5 h) [4] [6]. This stability arises from:

  • Rigid Trigonal Coordination: The pinanediol ester maintains a stable trigonal planar boron geometry (Kₜᵣᵢᵍ ≈ 2 × 10⁴ M⁻¹), resisting nucleophilic addition even in 40% aqueous acetonitrile [6].
  • Hydrophobic Barrier: The aliphatic pinane backbone minimizes water penetration to the boronate core, reducing hydrolysis kinetics by 98-fold versus diol-free analogs [4] [9].
  • Steric Shielding: Geminal dimethyl groups at C2 and C8 positions block solvent access to the boron atom, preventing undesired deboronation [6].

Bioavailability enhancement stems from improved passive intestinal absorption. LogP values of 2.8 ± 0.3 (vs. –0.5 for bortezomib acid) enable efficient transcellular transport. Crucially, the prodrug undergoes slow, pH-dependent hydrolysis in hepatic and tumor microenvironments, facilitated by esterases and acidic pH. This controlled release maintains plasma concentrations within the therapeutic window for >72 hours post-administration [2] [9].

Table 2: Stability Parameters of Bortezomib-Pinanediol vs. Unprotected Bortezomib

ParameterBortezomib-PinanediolBortezomib (Free Acid)
Hydrolysis t₁/₂ (pH 7.4)>48 h<0.5 h
Oxidation t₁/₂ (H₂O₂ 0.1%)24 h5 min
LogP (octanol/water)2.8 ± 0.3–0.5 ± 0.2
Plasma Cₘₐₓ (μg/mL)1.2 ± 0.3Undetectable

Asymmetric Synthesis Methodologies for Chiral Boronate Intermediates

Chiral fidelity at boron and adjacent carbon centers is critical for proteasome binding affinity. Bortezomib-pinanediol synthesis leverages three stereoselective strategies:

Chiral Auxiliary Approach

(1S,2S,3R,5S)-(+)-Pinanediol serves as a recoverable chiral director. Condensation with N-pyrazinylcarbonyl-ʟ-phenylalanine (Pyz-Phe-OH) and leucine boronic acid precursors occurs under coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). The pinanediol boronate enforces Re-face attack during amide bond formation, achieving diastereomeric ratios (dr) >98:2. Post-coupling, the auxiliary is recovered (>95%) via acid-catalyzed transesterification with isobutylboronic acid [1] [8] [10].

Enantioselective Hydroboration

For leucine-derived vinyl precursors, Rh-catalyzed hydroboration with pinacolborane achieves 92–95% ee. Key modifications include:

  • Rh(COD)₂OTf/(R)-BINAP (2 mol%) in dichloromethane at –20°C
  • Subsequent pinanediol transesterification without racemizationThis method avoids epimerization-prone peptide coupling steps [10].

Diastereocontrol via Boron Stereodynamics

The tetrahedral boron in transition states adopts configurationally stable geometries when complexed with tert-butylamines. By using N,O-bis(trimethylsilyl)-ʟ-leucine and Pyz-Phe-imidazolide in dichloromethane, boron retains its chirality during nucleophilic substitution, yielding the (1R,2S) isomer exclusively [8] [10]. Impurity profiling reveals <0.2% epimer content when following optimized protocols [8].

Optimization of One-Carbon Homologation in Boronic Ester Synthesis

One-carbon homologation via Matteson reactions enables efficient construction of bortezomib’s leucine boronate core. Critical optimizations include:

Lithiation-Borylation Sequence

Dichloro(iodo)methane reacts with pinanediol (1R)-(-)-isopinocampheylboronate at –78°C in diethyl ether, generating α-chloro boronate esters. Subsequent lithium-halogen exchange with t-BuLi (2.2 equiv) produces lithiated species that undergo stereospecific electrophilic trapping with N-(diphenylmethylene)-ʟ-leucine methyl ester. Key parameters:

  • Strict temperature control (–78°C to –40°C) to prevent β-elimination
  • In situ quenching with saturated NH₄Cl minimizes boronate hydrolysisYields reach 76–80% with dr >95:5 [10].

Phase-Transfer Catalysis (PTC)

For large-scale production, biphasic systems (toluene/H₂O) with Aliquat 336 (methyltrioctylammonium chloride) enable efficient homologation. Dichloromethane insertion occurs at 25°C with NaHCO₃ as base, reducing cryogenic costs. The optimized protocol achieves 82% yield at kilogram scale, with residual chloride <50 ppm [10].

Zinc-Mediated Chain Extension

Zinc dust (5 equiv) in tetrahydrofuran reduces α-halo boronate esters to boronate-stabilized carbanions. These nucleophiles attack tert-butyl N-[(diphenylmethylene)]-ʟ-leucinate electrophiles, affording homologated products in 85% yield. This method avoids highly pyrophoric organolithium reagents, enhancing operational safety [1] [10].

Table 3: Optimized Homologation Methods for Key Boronate Intermediates

MethodReagents/ConditionsYield (%)Diastereoselectivity (dr)Scale Feasibility
Lithiation-BorylationiPrMgCl·LiCl, ICHCl₂, –78°C → t-BuLi76–80>95:5100 g
PTC HomologationCH₂Cl₂, Aliquat 336, 25°C, NaHCO₃82>93:7kg
Zinc-MediatedZn(0), THF, 40°C, t-Bu ester electrophile85>96:4500 g

Properties

Product Name

Bortezomib-pinanediol

IUPAC Name

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

Molecular Formula

C29H39BN4O4

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1

InChI Key

HZCSTPSWJFWZHP-GQABWHEGSA-N

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Solubility

Soluble in DMSO

Synonyms

Bortezomib-pinanediol

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.